molecular formula C8H8F2IN B15224370 1-(2,6-Difluoro-4-iodophenyl)-N-methylmethanamine

1-(2,6-Difluoro-4-iodophenyl)-N-methylmethanamine

Cat. No.: B15224370
M. Wt: 283.06 g/mol
InChI Key: NAXNJLFZAJSCOW-UHFFFAOYSA-N
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Description

1-(2,6-Difluoro-4-iodophenyl)-N-methylmethanamine is an organic compound characterized by the presence of fluorine and iodine atoms on a phenyl ring, along with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluoro-4-iodophenyl)-N-methylmethanamine typically involves the introduction of the difluoro and iodo substituents onto a phenyl ring, followed by the attachment of the N-methylmethanamine group. One common method involves the reaction of 2,6-difluoro-4-iodoaniline with formaldehyde and a reducing agent such as sodium borohydride to form the desired compound. The reaction is usually carried out in an organic solvent like ethanol under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluoro-4-iodophenyl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or nitro compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of compounds with different functional groups replacing the iodine atom.

Scientific Research Applications

1-(2,6-Difluoro-4-iodophenyl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluoro-4-iodophenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Difluoro-4-iodophenyl)ethan-1-ol
  • (2,6-Difluoro-4-iodophenyl)(phenyl)methanol

Uniqueness

1-(2,6-Difluoro-4-iodophenyl)-N-methylmethanamine is unique due to the presence of both fluorine and iodine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The N-methylmethanamine group further adds to its distinctiveness by providing additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C8H8F2IN

Molecular Weight

283.06 g/mol

IUPAC Name

1-(2,6-difluoro-4-iodophenyl)-N-methylmethanamine

InChI

InChI=1S/C8H8F2IN/c1-12-4-6-7(9)2-5(11)3-8(6)10/h2-3,12H,4H2,1H3

InChI Key

NAXNJLFZAJSCOW-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=C(C=C1F)I)F

Origin of Product

United States

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